

In-depth Technical Guide: (R)-2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Amino-3-(o-tolyl)propanoic acid

Cat. No.: B556757

[Get Quote](#)

CAS Number: 80126-54-1 Synonyms: 2-Methyl-D-phenylalanine

This technical guide provides a comprehensive overview of the available scientific information on **(R)-2-Amino-3-(o-tolyl)propanoic acid**, a non-proteinogenic amino acid. The content is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential biological relevance.

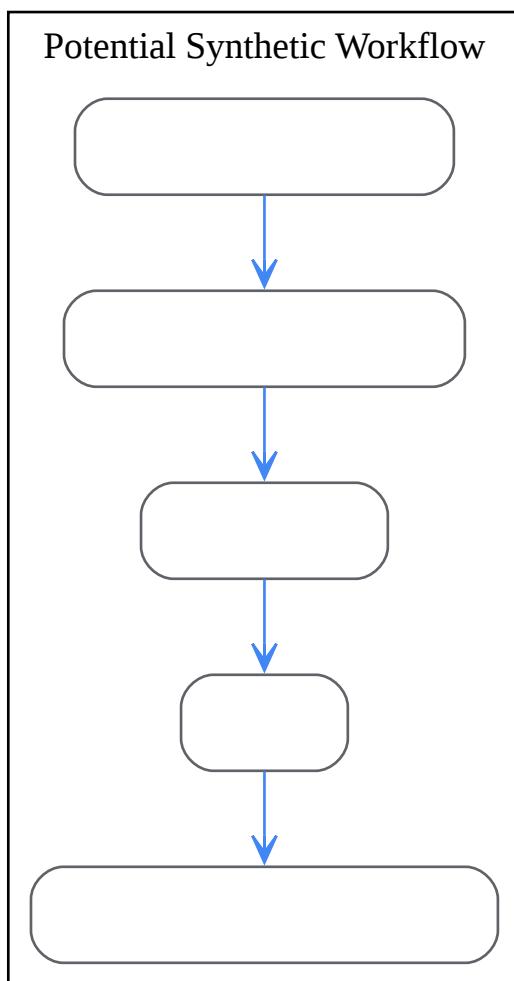
Chemical and Physical Properties

(R)-2-Amino-3-(o-tolyl)propanoic acid is a derivative of the essential amino acid phenylalanine, featuring a methyl group at the ortho position of the phenyl ring. This structural modification distinguishes it from its meta and para isomers, as well as from the proteinogenic L-phenylalanine.

Table 1: Physicochemical Properties of **(R)-2-Amino-3-(o-tolyl)propanoic acid**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	ChemScene
Molecular Weight	179.22 g/mol	ChemScene
CAS Number	80126-54-1	ChemScene
Appearance	White to off-white solid	Generic supplier data
IUPAC Name	(2R)-2-amino-3-(2-methylphenyl)propanoic acid	PubChem

Synthesis


The asymmetric synthesis of chiral amino acids like **(R)-2-Amino-3-(o-tolyl)propanoic acid** is a key challenge in organic chemistry. While a specific, detailed experimental protocol for this particular ortho-isomer is not readily available in the public domain, general methods for the enantioselective synthesis of phenylalanine derivatives can be adapted.

Potential Synthetic Approaches

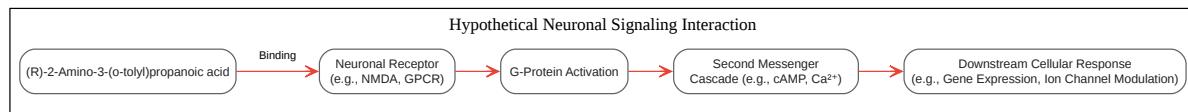
Common strategies for the asymmetric synthesis of α -amino acids that could be applicable include:

- Asymmetric Alkylation of Glycine Equivalents: This widely used method involves the alkylation of a chiral glycine enolate equivalent with an appropriate electrophile, in this case, 2-methylbenzyl bromide. The chirality is often induced by a chiral auxiliary attached to the glycine scaffold.
- Enzymatic Synthesis: Biocatalytic methods, such as the use of phenylalanine ammonia-lyases (PALs) or transaminases, offer a highly enantioselective route to amino acids. Engineered enzymes could potentially be employed for the synthesis of this non-natural amino acid.
- Asymmetric Strecker Synthesis: This classical method involves the reaction of an aldehyde (2-methylbenzaldehyde), ammonia, and a cyanide source in the presence of a chiral catalyst or auxiliary to produce an enantioenriched α -aminonitrile, which can then be hydrolyzed to the desired amino acid.

A logical workflow for a potential synthetic route is outlined below.

[Click to download full resolution via product page](#)

Caption: A potential asymmetric Strecker synthesis workflow.

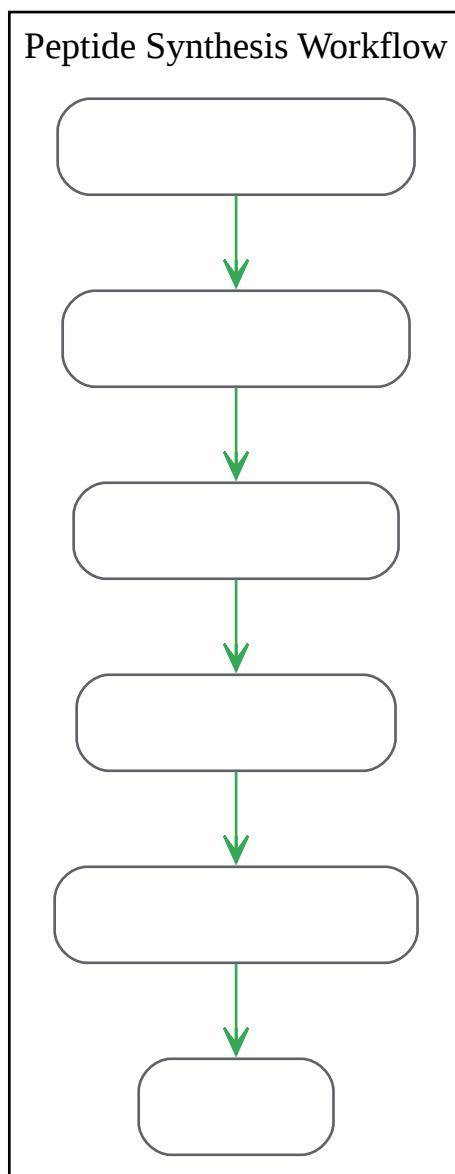

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activity of **(R)-2-Amino-3-(o-tolyl)propanoic acid** are limited. However, based on the broader understanding of D-amino acids and phenylalanine analogues, several areas of potential biological relevance can be inferred.

Neurological and Metabolic Relevance

D-amino acids are known to play roles in the central nervous system, often acting as modulators of neurotransmitter receptors. Phenylalanine itself is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Furthermore, studies have implicated elevated levels of phenylalanine in the impairment of insulin signaling, suggesting a potential role in metabolic regulation.

It is plausible that **(R)-2-Amino-3-(o-tolyl)propanoic acid** could interact with neuronal signaling pathways. A hypothetical interaction is depicted below, though it must be emphasized that this is a generalized representation and has not been experimentally verified for this specific compound.



[Click to download full resolution via product page](#)

Caption: A hypothetical neuronal signaling pathway interaction.

Use in Peptide Synthesis

Non-proteinogenic amino acids are valuable tools in peptide chemistry. Their incorporation into peptides can introduce conformational constraints, enhance metabolic stability, and modulate biological activity. **(R)-2-Amino-3-(o-tolyl)propanoic acid** could be utilized as a building block in the synthesis of novel peptides with unique pharmacological profiles. The general workflow for its incorporation into a peptide sequence is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for peptide synthesis incorporation.

Future Research Directions

The current body of literature on **(R)-2-Amino-3-(o-tolyl)propanoic acid** is sparse. Future research efforts should focus on:

- Development and publication of a detailed, optimized, and scalable synthetic protocol. This would greatly facilitate further investigation by the scientific community.

- Comprehensive in vitro and in vivo studies to elucidate its biological activity. This should include screening against a panel of relevant biological targets, such as neuronal receptors and metabolic enzymes.
- Investigation of its mechanism of action. Once a biological activity is identified, further studies will be needed to understand the specific molecular interactions and signaling pathways involved.
- Exploration of its potential in medicinal chemistry. Its use as a scaffold or building block for the development of novel therapeutic agents warrants investigation.

In conclusion, **(R)-2-Amino-3-(o-tolyl)propanoic acid** represents an understudied molecule with potential for further scientific exploration. This guide summarizes the currently available information and highlights the significant gaps in our knowledge that present opportunities for future research.

- To cite this document: BenchChem. [In-depth Technical Guide: (R)-2-Amino-3-(o-tolyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556757#r-2-amino-3-o-tolyl-propanoic-acid-cas-number-80126-54-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com